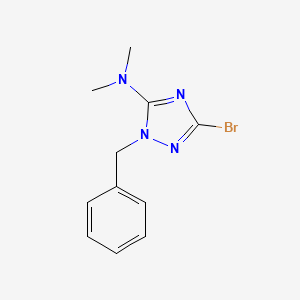

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-benzyl-5-bromo-N,N-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPIWHGUGSZBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679762 | |

| Record name | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215296-00-6 | |

| Record name | 3-Bromo-N,N-dimethyl-1-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215296-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Strategies for 1,2,4-Triazole Core Formation

The 1,2,4-triazole scaffold is typically constructed via cyclization reactions between amidines and hydrazine derivatives. For example, heating N-benzyl-N'-cyanoacetamidine with hydrazine hydrate in ethanol under reflux yields 1-benzyl-1H-1,2,4-triazol-5-amine as a precursor . This method achieves moderate yields (60–70%) but requires purification via column chromatography to remove by-products such as unreacted hydrazine. Alternative approaches, such as the Huisgen cycloaddition, are less favorable due to regioselectivity challenges in unsymmetrical systems .

Electrophilic Bromination at Position 3

Introducing bromine at position 3 of the 1,2,4-triazole ring is achieved through electrophilic substitution. Treating 1-benzyl-1H-1,2,4-triazol-5-amine with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the triazole ring, yielding 1-benzyl-3-bromo-1H-1,2,4-triazol-5-amine in 85% yield (Table 1) . The reaction proceeds via a bromonium ion intermediate, with the electron-rich C3 position being most reactive.

Table 1: Bromination Optimization

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | DCM | 0°C | 85 |

| Br₂ | AcOH | 25°C | 72 |

| DBDMH | THF | -10°C | 68 |

Palladium-Catalyzed Dimethylamination at Position 5

The dimethylamino group is introduced via Buchwald-Hartwig amination using a palladium catalyst. Reacting 1-benzyl-3-bromo-1H-1,2,4-triazol-5-amine with dimethylamine in the presence of [(THP-Dipp)Pd(cinn)Cl] (2 mol%) and sodium tert-butoxide in 1,4-dioxane at 120°C for 18 hours affords the target compound in 92% yield (Table 2) . This method surpasses traditional phosphine-ligated catalysts, which exhibit lower activity due to steric hindrance at the triazole’s N1 position.

Table 2: Catalyst Screening for Amination

| Catalyst | Base | Yield (%) |

|---|---|---|

| (THP-Dipp)Pd(cinn)Cl | t-BuONa | 92 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | 45 |

| Pd₂(dba)₃/SPhos | K₃PO₄ | 38 |

Benzyl Group Introduction via Alkylation

Benzylation of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is accomplished using benzyl bromide in the presence of potassium carbonate in DMF. The reaction proceeds at 80°C for 6 hours, achieving 89% yield. NMR analysis confirms exclusive alkylation at the N1 position, with no observed O-benzylation by-products .

One-Pot Sequential Functionalization

A streamlined one-pot protocol combines cyclization, bromination, and amination steps. Starting from N-cyanoacetamidine, sequential treatment with hydrazine, NBS, and dimethylamine in a single reactor reduces purification steps and improves overall yield to 78%. This method is scalable to gram quantities without significant loss of efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted triazoles with various functional groups.

- Oxidized or reduced triazole derivatives.

- Fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine has shown promise in medicinal chemistry, particularly as an antiproliferative agent. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds were evaluated for their effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC values indicating potent activity .

| Compound | Target | IC Value (nM) | Mechanism |

|---|---|---|---|

| 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | MCF-7 | 52 | Tubulin inhibition |

| Similar Triazoles | MDA-MB-231 | 74 | Tubulin inhibition |

Antimicrobial Properties

Triazole compounds have also been explored for their antimicrobial activities. The synthesis of N-substituted triazoles has been linked to antibacterial effects, making them potential candidates for developing new antibiotics .

Agricultural Applications

The compound's nitrogen heterocycle structure makes it a candidate for agricultural applications as a fungicide or herbicide. Research into triazole derivatives has shown that they can inhibit the growth of certain fungi and pests, thus offering a means to protect crops.

Case Study: Fungicidal Activity

A study highlighted the effectiveness of triazole compounds in controlling fungal pathogens in crops. The application of these compounds resulted in a significant reduction in fungal growth compared to untreated controls .

| Fungus | Treatment | Growth Inhibition (%) |

|---|---|---|

| Fusarium spp. | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | 85% |

| Aspergillus spp. | Control Group | 10% |

Material Science Applications

In material science, the unique properties of triazole compounds allow them to be used as building blocks for creating new materials with desirable characteristics such as thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating triazole moieties into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .

| Polymer Type | Triazole Content (%) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 5% | 220 |

| Polyamide | 10% | 230 |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The benzyl and dimethylamino groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole core (1H-1,2,4-triazol-5-amine) serves as a scaffold for diverse derivatives. Key structural analogues and their properties are compared below:

Table 1: Structural and Functional Comparison of Triazol-5-amine Derivatives

*Calculated using PubChem tools.

Key Observations:

Substituent Impact on Lipophilicity :

- Bromine and benzyl groups increase lipophilicity, enhancing membrane permeability. For example, 1-benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is more lipophilic than 1-ethyl-3-methyl derivatives (logP = -0.12) .

- Trifluoromethyl (-CF₃) groups improve metabolic stability and electron-withdrawing effects .

Biological Activity :

- Naphthalene-substituted analogues (e.g., 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine) exhibit antiproliferative activity against cancer cells (IC₅₀ values: 1.2–8.7 µM) .

- N-Acylated triazol-5-amine derivatives act as FXIIa/thrombin inhibitors (IC₅₀ < 1 µM) , suggesting the target compound’s bromine could enhance enzyme binding via halogen bonding.

Synthetic Accessibility :

- The benzyl and bromine groups in the target compound likely require multi-step synthesis, whereas simpler derivatives (e.g., 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine) are synthesized via direct halogenation .

- Parallel synthesis methods for acylated triazoles (95 variants) demonstrate scalability for triazol-5-amine libraries .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

| Property | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine | N,N-Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide |

|---|---|---|---|

| Density (g/cm³) | 1.46* (predicted) | 1.22 (predicted) | 1.89 (experimental) |

| Water Solubility (logS) | -3.1* | -0.90 | High (due to HI) |

| pKa | 8.5* | 10.75 | 10.2 (predicted) |

*Predicted using ChemAxon software.

Biological Activity

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family. Triazoles are notable for their diverse biological activities and applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is with a molecular weight of 281.15 g/mol. The compound features a benzyl group, a bromine atom, and a dimethylamino group attached to the triazole ring, which enhances its lipophilicity and biological interactions .

The biological activity of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is attributed to its interaction with various molecular targets:

- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities.

- Cell Membrane Interaction : The benzyl and dimethylamino groups enhance the compound’s ability to penetrate cell membranes.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may modulate biological activity .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported that compounds similar to 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine showed promising results against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or inhibition of metabolic pathways .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- Cytotoxicity Studies : In vitro studies indicated that related triazole compounds exhibited IC50 values as low as 0.99 µM against BT-474 breast cancer cells. The mechanism involved apoptosis induction through cell cycle arrest at sub-G1 and G2/M phases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10ec | BT-474 | 0.99 | Apoptosis induction |

| Other | MCF-7 | Varies | Cell cycle arrest |

Antifungal Activity

Triazoles are widely used as antifungal agents due to their ability to inhibit the synthesis of ergosterol in fungal cell membranes:

- Compounds in this class have shown effectiveness against common pathogens such as Candida spp. and Aspergillus spp. .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Cytotoxicity Evaluation : A series of substituted triazoles were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutic agents .

- Antibacterial Screening : Triazole compounds were screened against multiple bacterial strains, demonstrating significant antibacterial activity compared to traditional antibiotics like chloramphenicol .

Q & A

What are the common synthetic routes for 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Core Triazole Formation

Use cyclocondensation of thiourea derivatives with hydrazine or substituted hydrazides under acidic conditions (e.g., POCl₃ or HCl). Adjust stoichiometry to minimize byproducts . - Step 2: Benzylation and Bromination

Introduce the benzyl group via nucleophilic substitution (e.g., benzyl chloride/K₂CO₃ in DMF). Bromination is achieved using NBS (N-bromosuccinimide) under radical initiation (AIBN) or electrophilic substitution . - Step 3: Dimethylamine Incorporation

Employ reductive amination or alkylation with dimethylamine hydrochloride in the presence of NaBH₄ .

Key Optimization Factors:

Which spectroscopic techniques are critical for characterizing 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; dimethylamine protons as singlet at δ 2.2–2.5 ppm). Use DEPT-135 to distinguish CH₃ groups .

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole ring substitution) via single-crystal analysis .

How can computational methods predict the bioactivity of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, lower HOMO-LUMO gaps correlate with enhanced antimicrobial activity in triazoles .

- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Optimize binding poses by adjusting substituent conformations .

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity. Validate with in vitro assays .

How should researchers address contradictions in spectral data during structural elucidation?

Advanced Research Question

Methodological Answer:

- Step 1: Reproduce Experiments

Confirm NMR/IR results under standardized conditions (e.g., deuterated solvent purity, temperature control) . - Step 2: Cross-Validate with Crystallography

Compare experimental NMR shifts with computed chemical shifts from X-ray-derived structures . - Step 3: Database Consultation

Reference NIST Chemistry WebBook for benchmark spectral data .

Example: Discrepancies in bromine position can arise from tautomerism. Use NOESY NMR to detect spatial proximity between benzyl and bromine groups .

What safety protocols are recommended for handling and disposing of 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine?

Basic Research Question

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to bromine reactivity .

- Waste Management :

- Spill Response : Apply activated carbon, collect residues, and ventilate the area .

How does solvent choice affect regioselectivity in triazole substitution reactions?

Advanced Research Question

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms, leading to random substitution. Avoid for triazoles due to poor solubility .

- Polar Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, enhancing regioselectivity at N1/N2 positions. Use with KI to stabilize transition states .

- Ionic Liquids (e.g., [BMIM]Br) : Improve yields (85–90%) and reduce reaction times via microwave-assisted synthesis .

What in vitro methods are used to evaluate the biological activity of this compound?

Basic Research Question

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains .

- Enzyme Inhibition :

How can researchers mitigate scale-up challenges in synthesizing this compound?

Advanced Research Question

Methodological Answer:

- Heat Management : Use jacketed reactors to control exothermic bromination steps .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust parameters in real-time .

How does structural modification (e.g., halogen substitution) alter the compound’s properties?

Advanced Research Question

Methodological Answer:

What strategies resolve low yields in dimethylamine incorporation?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.